molecular formula C9H10O4 B8805987 4-Ethoxy-2,3-dihydroxybenzaldehyde CAS No. 757995-98-5

4-Ethoxy-2,3-dihydroxybenzaldehyde

Cat. No. B8805987
M. Wt: 182.17 g/mol
InChI Key: WOSWBATZOUYEOH-UHFFFAOYSA-N
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Patent
US08198302B2

Procedure details

A solution of boron trichloride (3.34 mL, 3.34 mmol 1M in DCM, 1 eq) was added dropwise to a solution of 33 (0.80 g, 3.34 mmol) in DCM at room temperature. The reaction mixture was stirred for 2 hours at this temperature then a further one equivalent of boron trichloride (3.34 mL, 3.34 mmol, 1M in DCM) was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was cooled to 0° C. and saturated NaHCO3 aq. was added, then made acidic by the dropwise addition of conc. HCl. The reaction mixture was extracted with TBME (3×) and the organic phase was dried (Na2SO4) and concentrated in vacuo to give the crude product (1.4 g). Purification by column chromatography (SiO2 1:2 EtOAc:cyclohexane) gave 34 compound (0.46 g, 76%):
Quantity
3.34 mL
Type
reactant
Reaction Step One
Name
33
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.C([O:7][C:8]1[C:15]([O:16]CC)=[C:14]([O:19][CH2:20][CH3:21])[CH:13]=[CH:12][C:9]=1[CH:10]=[O:11])C.C([O-])(O)=O.[Na+].Cl>C(Cl)Cl>[CH2:20]([O:19][C:14]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[C:8]([OH:7])[C:15]=1[OH:16])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
3.34 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
33
Quantity
0.8 g
Type
reactant
Smiles
C(C)OC1=C(C=O)C=CC(=C1OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.34 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with TBME (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product (1.4 g)
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2 1:2 EtOAc:cyclohexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=C(C(=C(C=O)C=C1)O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.